Tepilamide fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

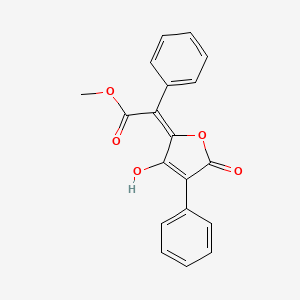

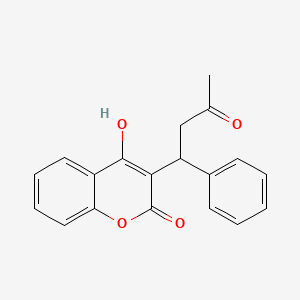

Tepilamide fumarate, also known as PPC-06 or XP-23829, is an oral fumaric acid ester . It acts as a proagent of Monomethyl fumarate and is used in the research of moderate to severe chronic plaque psoriasis . It has been studied in a randomized, double-blind, placebo-controlled, multicenter study designed to assess its safety and efficacy .

Physical And Chemical Properties Analysis

Tepilamide fumarate is a solid compound . It is soluble in water (50 mg/mL) and DMSO (>125 mg/mL) . Its molecular weight is 243.26 .Applications De Recherche Scientifique

Treatment of Plaque Psoriasis : Tepilamide fumarate has been studied for its effectiveness in treating moderate-to-severe plaque psoriasis. In a Phase IIb study, patients treated with tepilamide fumarate showed a significant reduction in the Psoriasis Area and Severity Index. However, gastrointestinal intolerance and infection were more common side effects in patients treated with tepilamide fumarate compared to placebo (Mrowietz et al., 2022).

Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS) : Research on dimethyl fumarate, a related compound, indicates its effectiveness in reducing relapse in patients with RRMS. It has been shown to have anti-inflammatory and cytoprotective properties, potentially mediated through the activation of the nuclear factor (erythroid-derived 2)-like 2 transcriptional pathway (Burness & Deeks, 2014).

Immunomodulation in Multiple Sclerosis : Dimethyl fumarate modulates the immune system, reducing memory T cells and shifting the balance between Th1/Th17 and Th2 in patients with multiple sclerosis. This modulation might contribute to its therapeutic effects in treating relapsing forms of MS (Wu et al., 2017).

Potential Neuroprotection : Studies suggest that fumarate-based treatments, including dimethyl fumarate, have neuroprotective properties. This could be significant for conditions like MS where neurodegeneration is a concern (Sheremata et al., 2015).

Epigenetic Modification : Fumarates, including dimethyl fumarate, have been shown to be epigenetic modifiers. They can influence gene expression, which may be relevant in cancer treatment and other diseases that involve genetic and epigenetic dysregulation (Sciacovelli et al., 2016).

Orientations Futures

Tepilamide fumarate has shown promise in the treatment of moderate-to-severe plaque psoriasis . The topline data from clinical trials support the belief that Tepilamide fumarate may become the first approved oral prodrug of Monomethyl Fumarate for treatment of moderate to severe plaque psoriasis in the U.S . Further clinical development requirements will be discussed with the US FDA to support the approval of this product .

Propriétés

IUPAC Name |

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUGRXRLHCCENI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC(=O)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tepilamide fumarate | |

CAS RN |

1208229-58-6 |

Source

|

| Record name | Tepilamide fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEPILAMIDE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)